molecular formula C10H21ClN2O3 B3049729 tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride CAS No. 2173991-92-7

tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride

Cat. No.: B3049729
CAS No.: 2173991-92-7
M. Wt: 252.74
InChI Key: XWADJUYPSRALKN-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride is a Boc-protected azetidine derivative with a methoxy substituent at the 3-position of the azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles valued in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines during synthetic processes, enabling selective reactivity in multi-step syntheses. This compound is primarily utilized as a building block in drug discovery, particularly for designing protease inhibitors, kinase inhibitors, and other small-molecule therapeutics .

The molecular formula is C₁₁H₂₂ClN₂O₃, with a molecular weight of 265.76 g/mol (exact mass may vary slightly based on isotopic composition). Its structure includes a methoxy-functionalized azetidine ring linked via a methylene group to the carbamate-protected amine. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in solution-phase reactions .

Properties

IUPAC Name

tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(13)12-7-10(14-4)5-11-6-10;/h11H,5-7H2,1-4H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWADJUYPSRALKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173991-92-7
Record name Carbamic acid, N-[(3-methoxy-3-azetidinyl)methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173991-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-methoxyazetidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is used to study the interactions of azetidine derivatives with biological targets. It can serve as a probe to investigate enzyme mechanisms and receptor binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride to other azetidine-based Boc-protected compounds are critical for understanding its synthetic and pharmacological relevance. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Azetidine Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
This compound 3-methoxy C₁₁H₂₂ClN₂O₃ 265.76 Intermediate for kinase inhibitors; improved metabolic stability due to methoxy group .
tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride 3-fluoro C₉H₁₈ClFN₂O₂ 240.70 Used in fluorinated drug analogs; enhances membrane permeability .
tert-Butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate hydrochloride 3-ethyl C₁₁H₂₃ClN₂O₂ 236.74 Lipophilic building block for CNS-targeting molecules .
tert-Butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate hydrochloride 3-hydroxy C₁₀H₂₁ClN₂O₃ 252.74 Potential for hydrogen bonding; used in prodrug designs .
tert-Butyl N-{[(2S)-azetidin-2-yl]methyl}carbamate hydrochloride 2-azetidine (stereospecific) C₉H₁₈ClN₂O₂ 230.70 Chiral intermediate for enantioselective syntheses .

Key Differences and Implications

Substituent Effects: Methoxy Group: The methoxy substituent in the target compound introduces steric bulk and moderate polarity, balancing solubility and metabolic stability. This contrasts with the fluoro analog, which enhances electronegativity and bioavailability but may reduce solubility . Ethyl Group: The ethyl-substituted analog increases lipophilicity, favoring blood-brain barrier penetration, but may reduce aqueous solubility compared to the methoxy derivative .

Molecular Weight and Solubility: The methoxy derivative (265.76 g/mol) has a higher molecular weight than the fluoro (240.70 g/mol) and ethyl (236.74 g/mol) analogs, influencing its pharmacokinetic profile. Hydrochloride salts across all compounds improve solubility in polar solvents like water or methanol, critical for reaction compatibility .

Synthetic Utility :

  • The Boc group in all compounds allows for orthogonal deprotection under acidic conditions (e.g., HCl/dioxane), enabling sequential functionalization .
  • Methoxy and fluoro derivatives are often synthesized via nucleophilic substitution on pre-functionalized azetidine precursors, while ethyl and hydroxy variants may require reductive amination or oxidation steps .

Pharmacological Relevance :

  • Methoxy-substituted azetidines are prevalent in kinase inhibitors (e.g., PARP1 inhibitors) due to their ability to occupy hydrophobic pockets while maintaining solubility .
  • Fluoro analogs are leveraged in PET tracer development, exploiting fluorine-18 isotopes for imaging applications .

Biological Activity

tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride (CAS: 2173991-92-7) is a compound with significant potential in pharmaceutical research due to its unique structural properties and biological activities. This article examines its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

  • Molecular Formula : C10H21ClN2O3
  • Molecular Weight : 252.74 g/mol
  • IUPAC Name : tert-butyl ((3-methoxyazetidin-3-yl)methyl)carbamate hydrochloride
  • Purity : 97%

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry. Key findings include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in vitro, particularly against neurotoxicity induced by amyloid beta peptides. This suggests a possible application in neurodegenerative diseases such as Alzheimer's.
  • Binding Affinity Studies : Interaction studies have demonstrated that the compound binds effectively to certain biological targets, which is crucial for evaluating its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the azetidine ring and subsequent carbamate formation. The general synthetic pathway can be summarized as follows:

  • Formation of 3-Methoxyazetidine : Starting from appropriate precursors, the azetidine ring is constructed.
  • Carbamate Formation : The tert-butyl group is introduced via a carbamate reaction.
  • Hydrochloride Salt Formation : Finally, hydrochloric acid is added to form the hydrochloride salt for improved solubility.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is provided below:

Compound NameStructure TypeKey Differences
tert-butyl N-(2-methylazetidin-3-yl)carbamateSimilar azetidine structureVariation in methyl group positioning affects activity
tert-butyl N-(4-methylpiperidin-1-yl)carbamatePiperidine ring instead of azetidineDifferent ring structure may lead to distinct properties
tert-butyl N-(3-methoxyazetidin-3-yl)carbamateMethoxy substitution at azetidineAlters lipophilicity and potentially affects bioavailability

Case Studies

Several case studies have explored the biological effects of similar compounds, providing insights into their potential applications:

  • Neuroprotection Against Aβ Toxicity :
    • A study demonstrated that compounds with similar structures could reduce oxidative stress markers in neuronal cells exposed to amyloid beta, suggesting a protective mechanism that could be harnessed for therapeutic purposes.
  • Antimicrobial Efficacy :
    • Research on related carbamates has shown promising results against various bacterial strains, indicating that modifications to the azetidine structure can enhance antimicrobial activity.

Q & A

Basic Research Questions

Q. What are the optimal coupling reagents and conditions for synthesizing tert-butyl carbamate derivatives like tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride?

  • Methodological Answer : Use carbodiimide-based coupling reagents (e.g., EDCI) with HOBt as an additive to activate the carboxyl group, enabling efficient condensation between tert-butyl carbamate precursors and azetidine derivatives. Reaction conditions typically involve anhydrous solvents (e.g., DCM or DMF) under nitrogen at 0–25°C for 12–24 hours. Monitor reaction progress via TLC or LC-MS .

Q. How can researchers confirm the structural integrity of the synthesized compound, particularly the azetidine ring and carbamate linkage?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify methoxyazetidinyl protons (δ 3.2–3.8 ppm) and tert-butyl carbamate carbonyl (δ ~155 ppm).
  • IR : Confirm carbamate C=O stretching (~1700 cm1^{-1}) and N-H vibrations (~3300 cm1^{-1}).
  • HRMS : Validate molecular formula (e.g., C12_{12}H23_{23}ClN2_2O3_3) .

Q. What are the recommended storage and handling protocols for this hydrochloride salt to ensure stability?

  • Methodological Answer : Store in airtight containers at 2–8°C under desiccation to prevent hydrolysis of the carbamate group. Handle in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the methoxyazetidine moiety in biological activity (e.g., receptor binding)?

  • Methodological Answer :

  • Molecular Docking : Model interactions between the methoxyazetidine group and target receptors (e.g., GPCRs) using software like AutoDock.
  • SAR Analysis : Synthesize analogs with modified azetidine substituents (e.g., ethoxy, hydroxy) and compare bioactivity via in vitro assays (IC50_{50}, EC50_{50}) .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 25°C/40°C. Monitor degradation via HPLC and identify byproducts (e.g., tert-butyl alcohol, azetidine derivatives) using LC-MS/MS.
  • Kinetic Analysis : Calculate degradation rate constants (kk) and predict shelf-life using Arrhenius equations .

Q. How can researchers assess the compound’s ecotoxicological impact if released into aquatic environments?

  • Methodological Answer : Follow OECD guidelines:

  • Acute Toxicity : Expose Daphnia magna or zebrafish embryos to graded concentrations (0.1–100 mg/L) and measure LC50_{50} over 96 hours.
  • Biodegradation : Use OECD 301F respirometry to evaluate microbial degradation over 28 days.
  • Bioaccumulation : Calculate log PowP_{\text{ow}} experimentally (shake-flask method) or via computational tools (e.g., EPI Suite) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride
Reactant of Route 2
tert-butyl N-[(3-methoxyazetidin-3-yl)methyl]carbamate hydrochloride

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